molecular formula C14H15NO4 B13916509 Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13916509
M. Wt: 261.27 g/mol
InChI Key: KMZMBSLBOUXKIP-UHFFFAOYSA-N
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Description

Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which consists of a benzyl group attached to a 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate core. The spirocyclic framework provides a rigid and three-dimensional structure, making it a valuable building block in drug discovery and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the benzyl group. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce reduced spirocyclic compounds with altered functional groups .

Mechanism of Action

The mechanism of action of benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific combination of a benzyl group and the spirocyclic core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C14H15NO4/c16-12-6-14(19-8-12)9-15(10-14)13(17)18-7-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

KMZMBSLBOUXKIP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COC12CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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